molecular formula C8H5Cl3O2 B8411266 3,5-Dichlorobenzyl Chloroformate

3,5-Dichlorobenzyl Chloroformate

Cat. No.: B8411266
M. Wt: 239.5 g/mol
InChI Key: HTRIMOWLBSDRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzyl Chloroformate (CAS: Not explicitly provided; inferred from synthesis in ) is an aromatic chloroformate derivative characterized by two chlorine substituents at the 3- and 5-positions of the benzyl ring. It is synthesized via the reaction of 3,5-dichlorobenzyl alcohol with triphosgene in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) . This compound serves as a critical acylating agent in pharmaceutical synthesis, exemplified by its use in preparing intermediates like MPI25g, a tert-butyl-threonine derivative with antiviral properties . Its electron-deficient aromatic ring and chloroformate functionality enable selective reactions with amines and alcohols under mild conditions.

Comparison with Similar Compounds

Comparative Analysis with Analogous Chloroformates

Structural and Physicochemical Properties

Key differences arise from substituents on the benzyl ring or alkyl chain, influencing reactivity, stability, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Hydrolysis Rate Key Applications
3,5-Dichlorobenzyl Chloroformate C₈H₅Cl₃O₂ 249.49 ~250–300 (estimated) ~1.5 (estimated) Moderate Pharmaceutical intermediates
Benzyl Chloroformate C₈H₇ClO₂ 170.59 215–220 1.22 Slow Peptide synthesis, agrochemicals
3,5-Dimethylphenyl Chloroformate C₉H₉ClO₂ 184.62 ~200–220 1.18 Moderate Organic synthesis, research
Ethyl Chloroformate C₃H₅ClO₂ 108.52 95 1.14 Rapid Derivatization, APIs, solvents
Cyclopentyl Chloroformate C₆H₉ClO₂ 148.59 ~150–160 1.12 Moderate Agrochemicals, fine chemicals

Notes:

  • Hydrolysis Rate : Aromatic chloroformates (e.g., benzyl, 3,5-dichlorobenzyl) hydrolyze slower than alkyl variants (e.g., ethyl) due to reduced electrophilicity and steric hindrance .
  • Boiling Point : Higher in dichlorobenzyl derivatives due to increased molecular weight and halogen-induced intermolecular forces.
  • Density : Chlorine substituents elevate density compared to methyl or hydrogen analogues .

Research Findings and Trends

  • Substituent Effects : Chlorine positioning (3,5 vs. 2,4 or 2,6) significantly impacts molecular interactions. For example, 2,4-dichlorobenzyl derivatives exhibit stronger hydrogen bonding with enzymes like collagenase compared to 2,6-isomers .
  • Stability in Synthesis : Dichlorinated aromatic chloroformates offer enhanced shelf-life compared to alkyl variants, as evidenced by their use in multi-step syntheses without intermediate purification .
  • Market Trends : Cyclopentyl and aromatic chloroformates are gaining traction in API development due to their tailored reactivity and safety profiles .

Properties

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl carbonochloridate

InChI

InChI=1S/C8H5Cl3O2/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2

InChI Key

HTRIMOWLBSDRJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)COC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,5-dichlorobenzyl alcohol (0.201 g, 1.06 mmol) in CH2Cl2 (0.5 mL) was added phosgene (20% in toluene; 0.42 mL, 0.79 mmol), and the mixture was stirred at room temperature for 30 minutes to give the title compound, which was used directly in the next step.
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.